

"6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B187127

[Get Quote](#)

An In-Depth Technical Guide to **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic Acid**

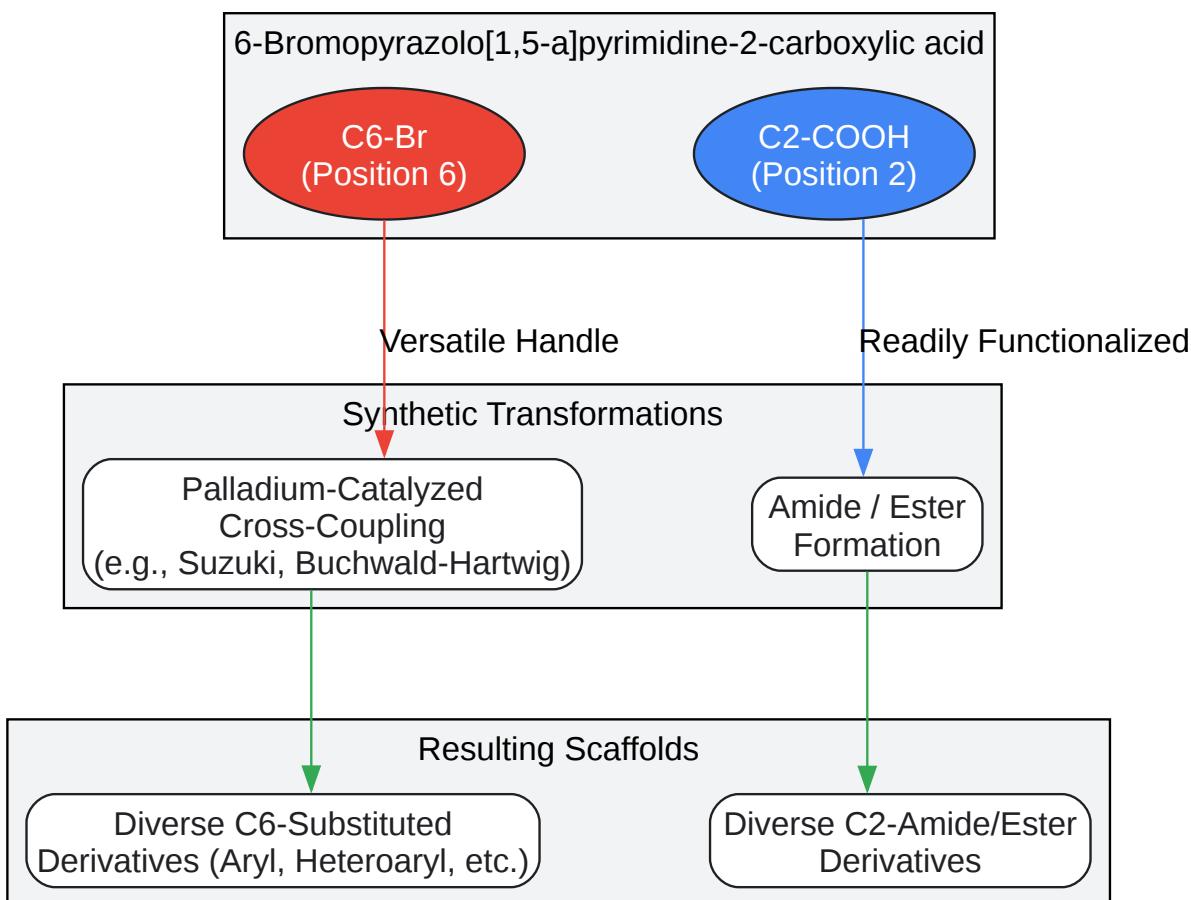
Authored by: A Senior Application Scientist Introduction

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic organic compound that has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its rigid, planar bicyclic structure, which fuses a pyrazole ring with a pyrimidine ring, serves as a "privileged scaffold."^{[1][2][3]} This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, thereby offering a versatile starting point for the development of novel therapeutics. The strategic placement of a bromine atom and a carboxylic acid group provides orthogonal chemical handles, enabling precise, multi-directional modifications. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and critical applications, particularly in the design of targeted therapies like protein kinase inhibitors.

Physicochemical & Structural Properties

The foundational characteristics of a compound are critical for its application in research and development. **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** possesses a unique combination of features that make it an attractive building block for chemical synthesis. Its key properties are summarized below.

Property	Value	Source(s)
Molecular Weight	242.03 g/mol	[4] [5]
Molecular Formula	C ₇ H ₄ BrN ₃ O ₂	[4] [6]
Monoisotopic Mass	240.94869 Da	[4] [7]
CAS Number	300717-72-0	[4]
IUPAC Name	6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid	[4]
Density	2.09 g/cm ³	[5]
XLogP3	0.9 - 1.19	[4] [5]
Canonical SMILES	C1=C2N=CC(=CN2N=C1C(=O)O)Br	[4] [7]
InChIKey	WDICXYMIEJAABR-UHFFFAOYSA-N	[4] [5]

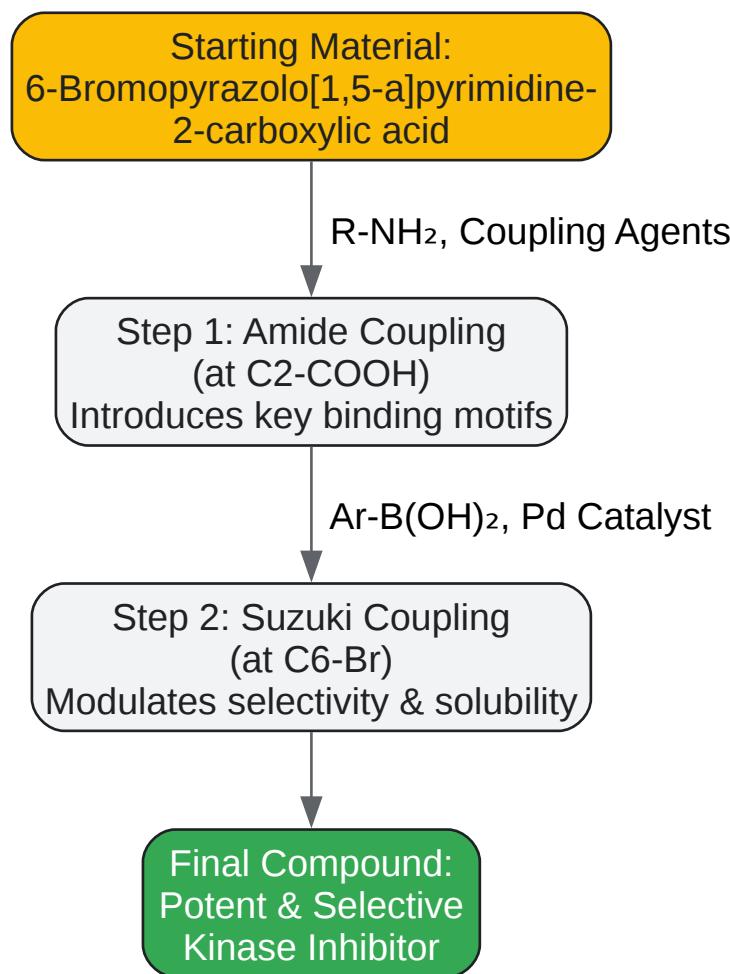

Chemical Reactivity and Synthetic Versatility

The utility of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** in synthetic chemistry stems from its two distinct reactive sites: the bromine atom at the C6 position and the carboxylic acid at the C2 position. This bifunctionality allows for sequential and controlled chemical modifications.

- The C6-Bromine Handle: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[\[2\]](#) This enables the introduction of a wide array of substituents, such as aryl, heteroaryl, or alkyl groups, via reactions like the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[\[1\]](#)[\[2\]](#) This position is often targeted to modulate the compound's interaction with the solvent-exposed regions of a protein's binding pocket, thereby influencing selectivity and pharmacokinetic properties.
- The C2-Carboxylic Acid Handle: The carboxylic acid group is readily converted into amides, esters, or other derivatives.[\[2\]](#) Amide coupling is particularly prevalent in drug design, as it allows for the formation of stable bonds with various amine-containing fragments. These

fragments can be designed to form critical hydrogen bonds within a target's active site, significantly enhancing binding affinity and potency.

The diagram below illustrates these key reactive centers and the synthetic pathways they enable.


[Click to download full resolution via product page](#)

Caption: Key reactive sites on the core scaffold.

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The pyrazolo[1,5-a]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and a key structural motif in ATP (adenosine triphosphate). Because protein kinases have a binding site for ATP, molecules mimicking this structure are excellent candidates for kinase inhibitors.^{[1][2]} By competitively binding to the ATP pocket, these inhibitors can block downstream signaling pathways that are often hyperactive in diseases like cancer.^{[1][8]}

Derivatives of **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** have shown significant promise as inhibitors of various kinases, including PI3K δ , EGFR, and B-Raf.^{[2][8]} The development process typically follows a logical workflow where the core scaffold is systematically elaborated to optimize potency, selectivity, and drug-like properties.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using the core scaffold.

Exemplary Protocol: Suzuki Cross-Coupling

The following protocol provides a representative, step-by-step methodology for a Suzuki cross-coupling reaction at the C6 position. This procedure is grounded in established chemical principles for this transformation.[\[1\]](#)[\[8\]](#)

Objective: To synthesize 6-Aryl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.

Materials:

- **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 eq)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0 eq)
- Solvent (e.g., Dioxane/Water mixture, 10:1)

Procedure:

- Vessel Preparation: To a dry round-bottom flask or microwave vial, add **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**, the arylboronic acid, and the base.
- Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
- Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent mixture.
- Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).
- Extraction: Separate the organic layer. Wash sequentially with water and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the final compound.
- Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

According to GHS classifications, **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid** is associated with several hazards.[\[4\]](#)[\[5\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.[\[5\]](#)

Conclusion

6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is far more than a simple chemical; it is a powerful and versatile tool in the hands of medicinal chemists. With a molecular weight of 242.03 g/mol, its true value lies in the strategic positioning of its reactive handles, which allows for the systematic and logical construction of complex molecules with high therapeutic potential.[\[4\]](#) Its proven success as a scaffold for kinase inhibitors underscores its importance and ensures its continued relevance in the ongoing quest for novel and effective medicines.

References

- PubChem. (n.d.). **6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid**. National Center for Biotechnology Information.
- PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. National Center for Biotechnology Information.

- PubChemLite. (n.d.). **6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid.**
- Gontijo, R. J. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ -Unsaturated γ -Alkoxy- α -keto Esters with N-Unsubstituted 5-Aminopyrazoles.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
- PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. National Center for Biotechnology Information.
- Oakwood Chemical. (n.d.). 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid.
- Dymek, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part II—Benzimidazole Derivatives. Molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H4BrN3O2 | CID 771938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]

- To cite this document: BenchChem. ["6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187127#6-bromopyrazolo-1-5-a-pyrimidine-2-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com